Bayer 16574

Description

Properties

CAS No. |

3568-51-2 |

|---|---|

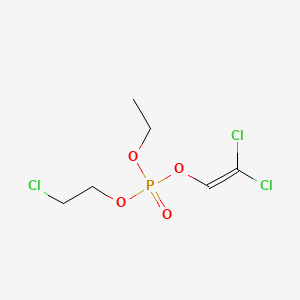

Molecular Formula |

C6H10Cl3O4P |

Molecular Weight |

283.5 g/mol |

IUPAC Name |

2-chloroethyl 2,2-dichloroethenyl ethyl phosphate |

InChI |

InChI=1S/C6H10Cl3O4P/c1-2-11-14(10,12-4-3-7)13-5-6(8)9/h5H,2-4H2,1H3 |

InChI Key |

MXFVWCLDTWOWKM-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(OCCCl)OC=C(Cl)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AI 3-22016; AI-3-22016; AI3-22016; |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Selitrectinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selitrectinib (B610772) (formerly LOXO-195) is a next-generation, orally bioavailable, and highly selective inhibitor of Tropomyosin Receptor Kinase (TRK) fusion proteins. Engineered to overcome acquired resistance to first-generation TRK inhibitors, Selitrectinib demonstrates potent activity against both wild-type and mutated TRK kinases, particularly those with solvent front and gatekeeper mutations. This technical guide provides an in-depth exploration of the mechanism of action of Selitrectinib, including its molecular targets, impact on downstream signaling pathways, and mechanisms of resistance. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers and drug development professionals in the field of oncology.

Introduction: The Role of NTRK Fusions in Oncology and the Emergence of Selitrectinib

Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions are oncogenic drivers in a wide array of adult and pediatric solid tumors. These genetic alterations result in the expression of chimeric TRK fusion proteins with constitutively active kinase domains, leading to uncontrolled activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis. The development of TRK inhibitors has marked a significant advancement in precision oncology.

First-generation TRK inhibitors, such as larotrectinib (B560067) and entrectinib, have shown remarkable efficacy in patients with TRK fusion-positive cancers. However, the emergence of acquired resistance, often through the development of on-target mutations in the TRK kinase domain, limits the long-term benefit of these therapies. Selitrectinib was specifically designed to address this clinical challenge. As a second-generation TRK inhibitor, it possesses a compact macrocyclic structure that allows it to bind effectively to the ATP-binding pocket of TRK kinases, even in the presence of mutations that confer resistance to earlier-generation inhibitors.

Molecular Target and Binding Profile

Selitrectinib is a potent and selective inhibitor of all three TRK family members: TRKA, TRKB, and TRKC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. Its primary mechanism of action is the competitive inhibition of adenosine (B11128) triphosphate (ATP) binding to the catalytic kinase domain of TRK fusion proteins. This prevents autophosphorylation and subsequent activation of the kinase, thereby blocking downstream signaling.

A key feature of Selitrectinib is its ability to overcome acquired resistance mutations that arise during treatment with first-generation TRK inhibitors. These mutations commonly occur at the solvent front (e.g., TRKA G595R, TRKC G623R) or the gatekeeper residue (e.g., TRKA F589L, TRKC F617I) of the kinase domain. The structural design of Selitrectinib enables it to circumvent the steric hindrance imposed by these mutations, allowing for potent inhibition of the mutated kinases.[1]

Data Presentation: Potency and Selectivity of Selitrectinib

The following tables summarize the in vitro potency of Selitrectinib against wild-type and mutated TRK kinases, as well as its activity in various cancer cell lines harboring NTRK fusions.

Table 1: In Vitro Kinase Inhibitory Activity of Selitrectinib (IC50)

| Target Kinase | IC50 (nM) | Reference(s) |

| Wild-Type TRKA | < 1.0 | [2] |

| Wild-Type TRKB | < 1.0 | [2] |

| Wild-Type TRKC | < 2.5 | [3] |

| TRKA G595R (Solvent Front Mutation) | 2.0 - 9.8 | [2] |

| TRKC G623R (Solvent Front Mutation) | 2.0 - 9.8 | [2] |

| TRKA G667C (Activation Loop Mutation) | 2.0 - 9.8 | [2] |

| TRKA/B/C xDFG Mutations | 124 - 341 | [4] |

Table 2: In Vitro Cellular Proliferation Inhibitory Activity of Selitrectinib (IC50)

| Cell Line | Cancer Type | NTRK Fusion | IC50 (nM) | Reference(s) |

| KM12 | Colorectal Cancer | TPM3-NTRK1 | ≤ 5 | [2] |

| CUTO-3 | Undifferentiated Sarcoma | ETV6-NTRK3 | ≤ 5 | [2] |

| MO-91 | Myeloid Leukemia | ETV6-NTRK3 | ≤ 5 | [2] |

| Ba/F3 | Pro-B Cell Line | Various TRK Fusions | 1.8 - 3.9 | [4] |

Impact on Downstream Signaling Pathways

The constitutive activation of TRK fusion proteins leads to the aberrant activation of several downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/AKT pathways. These pathways are critical for cell growth, proliferation, and survival.

By inhibiting TRK kinase activity, Selitrectinib effectively blocks the phosphorylation of key downstream signaling molecules. This leads to the suppression of the MAPK pathway (as evidenced by decreased phosphorylation of MEK and ERK) and the PI3K/AKT pathway (as evidenced by decreased phosphorylation of AKT and S6 ribosomal protein). The inhibition of these pathways ultimately results in cell cycle arrest and apoptosis in TRK fusion-positive cancer cells.[1]

Mechanisms of Resistance to Selitrectinib

Despite the efficacy of Selitrectinib in overcoming resistance to first-generation TRK inhibitors, acquired resistance to second-generation inhibitors can still occur. The primary mechanisms of resistance to Selitrectinib include:

-

On-Target Mutations: The development of new mutations within the TRK kinase domain can confer resistance to Selitrectinib. A notable example is the emergence of mutations in the xDFG motif of the activation loop (e.g., TRKA G667C).[5] These mutations can alter the conformation of the kinase domain and reduce the binding affinity of Selitrectinib.

-

Off-Target Bypass Pathways: The activation of alternative signaling pathways that are independent of TRK signaling can also lead to resistance. This can occur through genomic alterations in other oncogenes, such as activating mutations in BRAF or KRAS, or amplification of MET.[5] These alterations can reactivate the MAPK pathway downstream of TRK, thereby bypassing the inhibitory effect of Selitrectinib.

Mandatory Visualizations

Signaling Pathways

Caption: NTRK Signaling Pathway and Mechanism of Selitrectinib Action.

Experimental Workflows

Caption: General Experimental Workflow for Evaluating Selitrectinib.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of Selitrectinib.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay determines the 50% inhibitory concentration (IC50) of Selitrectinib against purified TRK kinases.

-

Principle: A competitive binding assay where a fluorescently labeled tracer competes with the inhibitor for binding to the kinase. The binding is detected by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Materials:

-

Recombinant human TRKA, TRKB, or TRKC kinase (e.g., from Thermo Fisher Scientific).

-

LanthaScreen™ Eu-anti-tag antibody (specific to the tag on the recombinant kinase).

-

Kinase Tracer (ATP-competitive).

-

5X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Selitrectinib, serially diluted in DMSO.

-

384-well microplates.

-

TR-FRET compatible plate reader.

-

-

Procedure:

-

Prepare a 2X kinase/antibody solution in 1X Kinase Buffer A.

-

Prepare a 4X tracer solution in 1X Kinase Buffer A.

-

Prepare a 4X serial dilution of Selitrectinib in 1X Kinase Buffer A containing DMSO.

-

Add 4 µL of the 4X Selitrectinib dilution to the wells of a 384-well plate.

-

Add 8 µL of the 2X kinase/antibody mixture to each well.

-

Add 4 µL of the 4X tracer solution to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET plate reader, measuring emission at 615 nm and 665 nm with excitation at 340 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and plot against the logarithm of the Selitrectinib concentration to determine the IC50 value using a sigmoidal dose-response curve.

-

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the effect of Selitrectinib on the viability of cancer cell lines harboring NTRK fusions.

-

Principle: This assay quantifies ATP, an indicator of metabolically active cells. A luminescent signal is generated that is proportional to the amount of ATP present.

-

Materials:

-

NTRK fusion-positive cancer cell lines (e.g., KM12, CUTO-3).

-

Appropriate cell culture medium and supplements.

-

Selitrectinib, serially diluted in DMSO.

-

CellTiter-Glo® Reagent (Promega).

-

Opaque-walled 96-well plates.

-

Luminometer.

-

-

Procedure:

-

Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Selitrectinib (typically for 72 hours). Include a vehicle control (DMSO).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Normalize the data to the vehicle-treated control and plot the percentage of cell viability against the logarithm of the Selitrectinib concentration to determine the IC50 value.

-

Western Blot Analysis of Downstream Signaling

This method is used to assess the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways following treatment with Selitrectinib.

-

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the proteins of interest and their phosphorylated forms.

-

Materials:

-

NTRK fusion-positive cancer cell lines.

-

Selitrectinib.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p-TRK, anti-TRK, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Treat cells with Selitrectinib at various concentrations for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative levels of protein phosphorylation.

-

Conclusion

Selitrectinib is a potent and selective second-generation TRK inhibitor with a well-defined mechanism of action. By effectively targeting both wild-type and mutated TRK fusion proteins, it provides a crucial therapeutic option for patients who have developed resistance to first-generation TRK inhibitors. A thorough understanding of its molecular interactions, effects on downstream signaling, and potential resistance mechanisms is essential for its optimal clinical application and for the development of future therapeutic strategies in TRK fusion-positive cancers. The data and protocols presented in this guide offer a comprehensive resource to support ongoing research and development in this important area of precision oncology.

References

- 1. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Chemical Structure and Properties of BAY 2731954 (Selitrectinib)

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 2731954, also known as Selitrectinib or LOXO-195, is a next-generation, orally bioavailable, and highly selective inhibitor of Tropomyosin Receptor Kinase (TRK) proteins. Developed to address acquired resistance to first-generation TRK inhibitors, Selitrectinib demonstrates potent activity against both wild-type and mutated TRK kinases, which are oncogenic drivers in a variety of solid tumors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental data related to BAY 2731954.

Chemical Structure and Physicochemical Properties

BAY 2731954 is a synthetic organic small molecule with a complex macrocyclic structure.

Table 1: Chemical and Physicochemical Properties of BAY 2731954

| Property | Value |

| Synonyms | Selitrectinib, LOXO-195 |

| IUPAC Name | (6R,15R)-9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.0²,⁶.0⁷,¹².0²¹,²⁵]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one |

| CAS Number | 2097002-61-2 |

| Molecular Formula | C₂₀H₂₁FN₆O |

| Molecular Weight | 380.42 g/mol |

| SMILES | FC1=CN=C(CC--INVALID-LINK--NC(C2=C3N(C=CC4=N3)N=C2)=O)C([C@@H]5N4CCC5)=C1 |

| Solubility | Soluble in DMSO. |

| Storage | Store at -20°C for long-term storage. |

Pharmacological Properties and Mechanism of Action

BAY 2731954 is a potent and selective antagonist of the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC).[1] These receptors, when activated by neurotrophins, play a crucial role in neuronal development and function. In certain cancers, chromosomal rearrangements can lead to the fusion of NTRK genes with other genes, resulting in the expression of constitutively active TRK fusion proteins that drive tumor growth and survival.

Selitrectinib exerts its therapeutic effect by binding to the ATP-binding pocket of the TRK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This leads to the induction of apoptosis and inhibition of cell proliferation in tumors harboring NTRK gene fusions. A key feature of BAY 2731954 is its ability to overcome acquired resistance to first-generation TRK inhibitors, which often arises from mutations in the TRK kinase domain, such as the solvent front mutation G595R in TRKA.[2][3]

In Vitro Activity

Selitrectinib has demonstrated potent inhibitory activity against wild-type and various mutant TRK kinases in enzymatic and cell-based assays.

Table 2: In Vitro Inhibitory Activity of BAY 2731954 (IC₅₀ values)

| Target | IC₅₀ (nM) |

| Wild-type TRKA | <1 |

| TRKA G595R | 2.0 - 9.8 |

| Wild-type TRKC | <1 |

| TRKC G623R | 2.0 - 9.8 |

| TRKA G667C | 2.0 - 9.8 |

Selitrectinib also exhibits potent anti-proliferative activity in cancer cell lines driven by TRK fusions. For instance, in the TPM3-NTRK1 fusion-positive colorectal cancer cell line KM12, and other TRK fusion-positive cell lines like CUTO-3 and MO-91, Selitrectinib inhibits cell proliferation with an IC₅₀ of ≤ 5 nM.[4]

In Vivo Efficacy

In preclinical xenograft models, orally administered BAY 2731954 has shown significant anti-tumor activity. In mice bearing tumors derived from NIH-3T3 cells engineered to express TRKA with or without resistance mutations, as well as in the KM12 colorectal cancer xenograft model, Selitrectinib effectively inhibited tumor growth.[4]

Experimental Protocols

TRK Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of BAY 2731954 against wild-type and mutant TRK kinases.

Methodology:

-

Recombinant TRK kinase domains (wild-type and mutants) are incubated with a peptide substrate and ATP in a suitable kinase buffer.

-

BAY 2731954 is added at various concentrations.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or radiometric assay.

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of BAY 2731954 on cancer cell lines with NTRK gene fusions.

Methodology (using MTT assay):

-

Cancer cell lines (e.g., KM12, CUTO-3, MO-91) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of BAY 2731954 or vehicle control (DMSO) and incubated for 72 hours.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[5]

-

A solubilization solution is added to dissolve the formazan crystals.[5]

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control, and IC₅₀ values are determined.

Western Blot Analysis of TRK Phosphorylation

Objective: To confirm the inhibition of TRK signaling by BAY 2731954 in cells.

Methodology:

-

TRK fusion-positive cells are treated with various concentrations of BAY 2731954 for a specified time.

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[6]

-

Protein concentrations of the lysates are determined using a standard protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[7]

-

The membrane is blocked with a suitable blocking agent (e.g., BSA in TBST) to prevent non-specific antibody binding.[8]

-

The membrane is incubated with a primary antibody specific for phosphorylated TRK (p-TRK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate. The membrane can be stripped and re-probed with an antibody for total TRK as a loading control.[8]

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of BAY 2731954 in a living organism.

Methodology:

-

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of TRK fusion-positive cancer cells (e.g., KM12).

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

BAY 2731954, formulated in a suitable vehicle, is administered orally once or twice daily. The control group receives the vehicle alone.

-

Tumor volume is measured regularly using calipers (Volume = (width² x length)/2).[9]

-

At the end of the study, tumors may be excised for further analysis (e.g., western blot for p-TRK).

Signaling Pathways and Experimental Workflows

The primary mechanism of action of BAY 2731954 is the inhibition of the TRK signaling pathway. In cancers with NTRK gene fusions, the resulting chimeric proteins are constitutively active, leading to ligand-independent activation of downstream pathways that promote cell proliferation and survival.

Caption: TRK Signaling Pathway and Inhibition by BAY 2731954.

The following diagram illustrates a typical workflow for a preclinical in vivo study of BAY 2731954.

Caption: Preclinical In Vivo Efficacy Workflow.

The clinical development of BAY 2731954 has been investigated in studies such as the NCT03215511 trial.[10][11] This Phase 1/2 study was designed to evaluate the safety, pharmacokinetics, and efficacy of Selitrectinib in patients with NTRK fusion-positive cancers who had been previously treated with a TRK inhibitor.

Caption: Clinical Trial Workflow (NCT03215511).

Conclusion

BAY 2731954 (Selitrectinib) is a potent and selective next-generation TRK inhibitor with a well-defined chemical structure and mechanism of action. It effectively targets both wild-type and mutant TRK kinases, offering a promising therapeutic option for patients with NTRK fusion-positive cancers, particularly those who have developed resistance to first-generation inhibitors. The experimental data from in vitro and in vivo studies support its continued clinical development. This technical guide provides a foundational understanding of the key characteristics of BAY 2731954 for researchers and professionals in the field of oncology drug development.

References

- 1. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 8. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 9. benchchem.com [benchchem.com]

- 10. Solid tumors harboring NTRK fusion | Study 20810 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]

- 11. A Phase 1 Study of the TRK Inhibitor Selitrectinib (BAY 2731954) in Adult and Pediatric Subjects with Previously Treated NTRK Fusion Cancers [mdanderson.org]

An In-Depth Technical Guide to the In Vitro and In Vivo Studies of Selitrectinib (LOXO-195)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selitrectinib (B610772), also known as LOXO-195 or BAY 2731954, is a next-generation, orally bioavailable, and highly selective inhibitor of Tropomyosin Receptor Kinase (TRK) family members (TRKA, TRKB, and TRKC).[1] It was specifically designed to overcome acquired resistance to first-generation TRK inhibitors, such as larotrectinib (B560067) and entrectinib.[2][3] Resistance to initial TRK therapy often arises from the emergence of solvent front and xDFG mutations in the TRK kinase domain.[4] Selitrectinib has demonstrated potent and selective activity against wild-type TRK proteins and various acquired resistance mutations, offering a promising therapeutic option for patients with NTRK gene fusion-positive cancers who have progressed on prior TRK inhibitor therapy.[1][5] This guide provides a comprehensive overview of the key in vitro and in vivo studies that have characterized the preclinical and clinical activity of selitrectinib.

Mechanism of Action

Selitrectinib is an ATP-competitive inhibitor that binds to the ATP-binding pocket of the TRK kinase domain.[6] In cancers driven by NTRK gene fusions, the resulting chimeric TRK proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways that promote cell proliferation, survival, and differentiation.[7][8] These key pathways include the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)/AKT, and phospholipase C-gamma (PLCγ) pathways.[8][9] By blocking the kinase activity of TRK fusion proteins, selitrectinib effectively inhibits these downstream signals, leading to the induction of apoptosis and inhibition of tumor growth in TRK fusion-positive cancers.[7]

In Vitro Studies

Biochemical Kinase Assays

Selitrectinib has demonstrated potent inhibitory activity against wild-type and mutant TRK kinases in biochemical assays.

Table 1: In Vitro Inhibitory Activity of Selitrectinib (LOXO-195) against TRK Kinases

| Kinase Target | IC50 (nM) | Reference(s) |

| Wild-Type TRKA | 0.6 | [1][10] |

| Wild-Type TRKC | <2.5 | [10][11] |

| TRKA G595R (Solvent Front Mutation) | 2.0 | [1] |

| TRKC G623R (Solvent Front Mutation) | 2.3 | [1] |

| TRKA G667C (xDFG Mutation) | 9.8 | [1] |

| TRKC G696A | <2.5 | [10] |

Experimental Protocols: In Vitro Kinase Assay

A generalized protocol for determining the in vitro kinase activity of selitrectinib is as follows:

-

Reagents and Materials:

-

Recombinant human TRKA, TRKB, or TRKC kinase domain (wild-type or mutant).

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[6]

-

ATP at a concentration around the Km for the specific kinase.[1]

-

A suitable peptide substrate.[6]

-

Selitrectinib (LOXO-195) serially diluted in DMSO.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system.[6]

-

384-well plates.

-

-

Procedure:

-

Prepare serial dilutions of selitrectinib in DMSO.

-

In a 384-well plate, add the selitrectinib dilutions or DMSO (vehicle control).

-

Add the recombinant TRK enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[6]

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values from the dose-response curves.

-

Cellular Assays

The anti-proliferative activity of selitrectinib has been evaluated in various cancer cell lines harboring NTRK gene fusions.

Table 2: In Vitro Anti-proliferative Activity of Selitrectinib (LOXO-195) in TRK Fusion-Positive Cell Lines

| Cell Line | Cancer Type | NTRK Fusion | IC50 (nM) | Reference(s) |

| KM12 | Colorectal Carcinoma | TPM3-NTRK1 | ≤5 | [10][12][13] |

| CUTO-3 | Cutaneous Squamous Cell Carcinoma | N/A | ≤5 | [10][13] |

| MO-91 | Myeloid Leukemia | N/A | ≤5 | [10][13] |

Selitrectinib demonstrated high selectivity for TRK fusion-positive cell lines, with no significant inhibitory effect on the growth of 84 cell lines without a TRK fusion at concentrations up to 10 µM.[12][13]

Experimental Protocols: Cell Viability Assay

A representative protocol for assessing the effect of selitrectinib on cell viability is as follows:

-

Cell Culture:

-

Culture TRK fusion-positive cell lines (e.g., KM12, CUTO-3, MO-91) and TRK fusion-negative control cell lines in their recommended growth media supplemented with fetal bovine serum and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

-

Procedure:

-

Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of selitrectinib or DMSO (vehicle control) for a specified duration (e.g., 72 hours).

-

Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values from the dose-response curves.

-

In Vivo Studies

Xenograft Models

The in vivo efficacy of selitrectinib has been demonstrated in mouse xenograft models using human cancer cell lines or engineered cell lines expressing TRK fusions.

Table 3: In Vivo Efficacy of Selitrectinib (LOXO-195) in Xenograft Models

| Xenograft Model | Cell Line | Key Findings | Reference(s) |

| NIH-3T3 ΔTRKA | Mouse Fibroblasts | Effective reduction of phosphorylated TRKA. | [12] |

| NIH-3T3 ΔTRKA G595R | Mouse Fibroblasts | Strong suppression of phospho-TRKA in a dose-dependent manner. | [12] |

| NIH-3T3 ΔTRKA G667C | Mouse Fibroblasts | Inhibition of tumor growth. | [12] |

| KM12 (TPM3-NTRK1) | Colorectal Carcinoma | Inhibition of tumor growth. | [12] |

Experimental Protocols: Xenograft Tumor Model

A general protocol for evaluating the in vivo efficacy of selitrectinib in a subcutaneous xenograft model is as follows:

-

Animal Model:

-

Use immunodeficient mice (e.g., nude or SCID mice).

-

House animals in a specific pathogen-free facility with access to food and water ad libitum.

-

-

Tumor Implantation:

-

Harvest cancer cells (e.g., KM12 or engineered NIH-3T3 cells) during their logarithmic growth phase.

-

Resuspend the cells in a suitable medium, potentially mixed with Matrigel to enhance tumor take and growth.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Drug Administration:

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Prepare a formulation of selitrectinib suitable for oral administration (e.g., suspended in a vehicle like 0.5% methylcellulose).

-

Administer selitrectinib orally (p.o.) to the treatment group at a specified dose and schedule (e.g., 10 mg/kg, once or twice daily).[12]

-

Administer the vehicle alone to the control group.

-

-

Efficacy Assessment:

-

Measure tumor volume and body weight 2-3 times per week.

-

Continue treatment for a predetermined period or until tumors in the control group reach a specified size.

-

At the end of the study, euthanize the animals and excise the tumors for pharmacodynamic analysis (e.g., Western blotting to assess pTRK levels).

-

Clinical Studies

A key clinical trial evaluating the safety and efficacy of selitrectinib is the Phase 1/2 study NCT03215511.[4][14] This trial enrolled adult and pediatric patients with NTRK fusion-positive solid tumors who had previously been treated with a TRK inhibitor.[14][15]

Table 4: Overview of the NCT03215511 Clinical Trial

| Phase | Patient Population | Primary Objectives | Key Findings | Reference(s) |

| Phase 1/2 | Adult and pediatric patients with previously treated NTRK fusion cancers | Determine the recommended Phase 2 dose, safety, and tolerability. | Selitrectinib was generally well-tolerated. The most common adverse events included dizziness/ataxia, nausea/vomiting, and anemia. Objective responses were observed in patients with acquired TRK kinase domain resistance mutations. | [14][15][16] |

In this trial, patients received selitrectinib at various doses, and the overall response rate was notable in patients whose tumors harbored TRK resistance mutations.[16]

Signaling Pathways and Experimental Workflows

TRK Signaling Pathway

The binding of neurotrophins to TRK receptors triggers receptor dimerization and autophosphorylation, leading to the activation of downstream signaling cascades.

Caption: TRK signaling pathway and inhibition by selitrectinib (LOXO-195).

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of selitrectinib.

Caption: Experimental workflow for an in vivo tumor xenograft study.

Conclusion

Selitrectinib (LOXO-195) is a potent and selective next-generation TRK inhibitor that has demonstrated significant activity against TRK fusion-positive cancers, including those that have developed resistance to first-generation TRK inhibitors. The in vitro and in vivo studies summarized in this guide highlight its robust anti-tumor effects and provide a strong rationale for its continued clinical development. The data presented underscore the importance of developing targeted therapies that can overcome acquired resistance, thereby extending the duration of clinical benefit for patients with genetically defined cancers.

References

- 1. Selitrectinib (BAY 2731954; LOXO-195) | TRK TKI (tyrosine kinase inhibitor) | CAS 2097002-61-2 | Buy Selitrectinib (BAY-2731954; LOXO195) from Supplier InvivoChem [invivochem.com]

- 2. KM-12 Xenograft Model | Xenograft Services [xenograft.net]

- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 4. A Phase 1 Study of the TRK Inhibitor Selitrectinib (BAY 2731954) in Adult and Pediatric Subjects with Previously Treated NTRK Fusion Cancers [mdanderson.org]

- 5. KM-12 Xenograft Model - Altogen Labs [altogenlabs.com]

- 6. benchchem.com [benchchem.com]

- 7. In vitro kinase assay [protocols.io]

- 8. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. aacr.org [aacr.org]

Selitrectinib: A Second-Generation TRK Inhibitor for Overcoming Acquired Resistance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of oncogenic fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes represents a significant milestone in precision oncology. These fusions lead to the constitutive activation of TRK signaling pathways, driving the growth and proliferation of various adult and pediatric solid tumors. First-generation TRK inhibitors, such as larotrectinib (B560067) and entrectinib, have demonstrated remarkable efficacy in patients with TRK fusion-positive cancers. However, the emergence of acquired resistance, often through mutations in the TRK kinase domain, limits the long-term benefit of these therapies. Selitrectinib (B610772) (formerly LOXO-195) is a next-generation, highly potent, and selective TRK inhibitor designed to address this critical unmet need by targeting both wild-type TRK fusions and key resistance mutations that arise during treatment with first-generation agents.

Mechanism of Action

Selitrectinib is an ATP-competitive inhibitor of TRKA, TRKB, and TRKC kinases. It is a macrocyclic inhibitor designed to fit into the ATP-binding pocket of the TRK kinase domain, thereby preventing the phosphorylation of downstream signaling molecules.[1] This blockade of the TRK signaling cascade ultimately leads to the inhibition of cell growth and induction of apoptosis in TRK fusion-dependent cancer cells.

The primary advantage of selitrectinib lies in its ability to overcome acquired resistance conferred by specific mutations in the TRK kinase domain. First-generation inhibitors are susceptible to mutations in the solvent front, gatekeeper, and xDFG motif regions of the kinase domain, which cause steric hindrance and reduce binding affinity.[1][2] Selitrectinib's compact macrocyclic structure is specifically designed to avoid these steric clashes, allowing it to maintain potent inhibition against these mutated kinases.[1][3]

Data Presentation

In Vitro Kinase and Cell Proliferation Inhibitory Activity

The following tables summarize the in vitro potency of selitrectinib in comparison to first-generation TRK inhibitors against wild-type TRK kinases and clinically relevant resistance mutations.

| Kinase Target | Selitrectinib (IC50, nM) | Larotrectinib (IC50, nM) | Entrectinib (IC50, nM) |

| TRKA (wild-type) | < 1 | 5-11 | 1-5 |

| TRKB (wild-type) | < 1 | 5-11 | 1-5 |

| TRKC (wild-type) | < 2.5 | 5-11 | 1-5 |

| TRKA G595R (Solvent Front) | 2.0 - 9.8 | >100 | >100 |

| TRKC G623R (Solvent Front) | 2.0 - 9.8 | >100 | >100 |

| TRKA G667C (xDFG Motif) | 124 - 341 | >100 | >100 |

| TRKC F617I (Gatekeeper) | 52 | 4,330 | - |

Data compiled from multiple sources.[3][4][5] IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

| Cell Line (TRK Fusion) | Selitrectinib (IC50, nM) |

| KM12 (TPM3-NTRK1) | ≤ 5 |

| CUTO-3 (ETV6-NTRK3) | ≤ 5 |

| MO-91 (ETV6-NTRK3) | ≤ 5 |

Data represents the concentration of selitrectinib required to inhibit cell proliferation by 50%.

Clinical Efficacy of Selitrectinib

Selitrectinib has been evaluated in a Phase 1/2 clinical trial (NCT03215511) in patients with advanced solid tumors harboring NTRK gene fusions who have been previously treated with a TRK inhibitor.[6]

| Efficacy Endpoint | Value | Patient Population |

| Overall Response Rate (ORR) | 45% | Patients with acquired TRK kinase domain mutations (n=20) |

Data from a Phase 1 and expanded access trial of selitrectinib.[4] Further data on Duration of Response (DoR) and Progression-Free Survival (PFS) from the completed Phase 2 portion of the trial are anticipated.

Experimental Protocols

In Vitro TRK Enzymatic Kinase Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of selitrectinib against TRK kinases.

Objective: To determine the IC50 value of selitrectinib for a specific TRK kinase.

Materials:

-

Recombinant human TRK kinase (e.g., TRKA, TRKC)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[7]

-

ATP

-

TRK substrate (e.g., a synthetic peptide)

-

Selitrectinib (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

Microplate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of selitrectinib in DMSO. Further dilute in kinase buffer to the final desired concentrations.

-

Kinase Reaction Setup: In a 384-well plate, add the following components in order:

-

1 µL of diluted selitrectinib or DMSO (vehicle control).

-

2 µL of TRK enzyme diluted in kinase buffer.

-

2 µL of a mixture of TRK substrate and ATP in kinase buffer.

-

-

Incubation: Incubate the reaction mixture at room temperature for 60 minutes.

-

Signal Detection (using ADP-Glo™):

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each selitrectinib concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (CellTiter-Glo®) Assay

This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to assess the anti-proliferative activity of selitrectinib on TRK fusion-positive cancer cell lines.

Objective: To determine the IC50 value of selitrectinib in a cell-based assay.

Materials:

-

TRK fusion-positive cancer cell line (e.g., KM12)

-

Complete cell culture medium

-

Selitrectinib

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Opaque-walled 96-well or 384-well plates

-

Microplate reader capable of luminescence detection

Procedure:

-

Cell Seeding: Seed the TRK fusion-positive cells in an opaque-walled multiwell plate at a predetermined density in complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of selitrectinib in culture medium and add to the appropriate wells. Include wells with vehicle (DMSO) as a negative control and wells with medium only for background measurement.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Assay Procedure:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a microplate reader.

-

Data Analysis: Subtract the background luminescence from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the selitrectinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of TRK Phosphorylation

This protocol provides a general method for assessing the effect of selitrectinib on the phosphorylation of TRK and its downstream effectors.

Objective: To determine if selitrectinib inhibits TRK signaling in cells.

Materials:

-

TRK fusion-positive cancer cell line

-

Selitrectinib

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-TRK, anti-total-TRK, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and allow them to adhere.

-

Treat the cells with varying concentrations of selitrectinib for a specified time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the corresponding total protein levels.

Mandatory Visualization

Caption: Simplified TRK signaling pathway and the inhibitory action of selitrectinib.

Caption: General experimental workflow for the screening and development of TRK inhibitors.

Caption: Logical relationship of acquired resistance mechanisms to TRK inhibitors.

Conclusion

Selitrectinib represents a significant advancement in the treatment of TRK fusion-positive cancers, particularly for patients who have developed resistance to first-generation inhibitors. Its unique macrocyclic structure allows it to effectively target common resistance mutations, offering a renewed therapeutic option. The data presented in this guide underscore the potent and selective activity of selitrectinib. As further clinical data becomes available, the role of selitrectinib in the evolving landscape of precision oncology for TRK fusion-positive cancers will be further solidified, providing hope for patients with these challenging malignancies.

References

- 1. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Response and Mechanisms of Resistance to Larotrectinib and Selitrectinib in Metastatic Undifferentiated Sarcoma Harboring Oncogenic Fusion of NTRK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Response to Repotrectinib After Development of NTRK Resistance Mutations on First- and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Next-Generation TRK Kinase Inhibitor Overcomes Acquired Resistance to Prior TRK Kinase Inhibition in Patients with TRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. promega.com [promega.com]

A Technical Guide to NTRK Gene Fusions and the Role of Selitrectinib in Targeted Cancer Therapy

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The discovery of oncogenic fusions involving the Neurotrophic Tyrosine Receptor Kinase (NTRK) genes represents a significant milestone in precision oncology. These fusions, which result in constitutively active TRK proteins, are rare but recurrent drivers of tumorigenesis across a wide spectrum of pediatric and adult cancers. The development of first-generation TRK inhibitors, such as larotrectinib (B560067) and entrectinib, has demonstrated remarkable efficacy, validating NTRK fusions as actionable therapeutic targets. However, the emergence of acquired resistance, primarily through mutations in the TRK kinase domain, necessitates the development of next-generation inhibitors. Selitrectinib (formerly LOXO-195) is a potent, selective, next-generation TRK inhibitor designed specifically to overcome these resistance mechanisms. This guide provides an in-depth overview of NTRK fusion biology, diagnostic methodologies, and the mechanism and clinical activity of Selitrectinib.

The Biology of NTRK Gene Fusions in Oncology

Mechanism of Oncogenesis

The NTRK gene family comprises NTRK1, NTRK2, and NTRK3, which encode the Tropomyosin Receptor Kinase (TRK) proteins TRKA, TRKB, and TRKC, respectively.[1] These transmembrane receptors are crucial for the development and function of the nervous system.[2] In cancer, chromosomal rearrangements can lead to the fusion of the 3' region of an NTRK gene, which contains the kinase domain, with the 5' region of an unrelated gene partner.[2][3] This event places the NTRK kinase domain under the control of the fusion partner's promoter, often leading to overexpression and ligand-independent dimerization or oligomerization. The result is a chimeric TRK fusion protein with a constitutively active kinase domain, which drives oncogenic signaling.[2]

Downstream Signaling Pathways

The constitutive activation of TRK fusion proteins leads to the persistent stimulation of downstream signaling cascades that promote cellular proliferation, survival, and differentiation. The primary pathways implicated are:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This is a critical pathway for regulating cell growth and proliferation.[2]

-

Phosphatidylinositol 3-Kinase (PI3K)-AKT-mTOR Pathway: This pathway is central to cell survival, metabolism, and growth.[2][3]

-

Phospholipase C-gamma (PLCγ) Pathway: Activation of PLCγ leads to the production of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), influencing cell survival and proliferation.[2][4]

These pathways, when aberrantly activated, contribute to the uncontrolled growth and survival characteristic of cancer cells.

Prevalence Across Tumor Types

NTRK gene fusions are considered tumor-agnostic biomarkers. Their overall prevalence in solid tumors is low, estimated at approximately 0.20-0.31% in adults and slightly higher in pediatric populations (around 1.3-1.7%).[5][6][7][8] However, they are highly enriched in several rare cancer types.

| Tumor Type | Reported Prevalence of NTRK Fusions | Citation(s) |

| High Prevalence (>80%) | ||

| Secretory Carcinoma (Breast, Salivary Gland) | >80% | [8] |

| Infantile Fibrosarcoma | >80% | [8] |

| Congenital Mesoblastic Nephroma | >80% | [9] |

| Intermediate Prevalence | ||

| Salivary Gland Cancer (Overall) | ~1.31-5.08% | [5][6][7] |

| Soft Tissue Sarcoma | ~0.57-1.27% | [5][6][7] |

| Thyroid Cancer | ~1.25-1.32% | [5][6][7] |

| Low Prevalence (<1%) | ||

| Non-Small Cell Lung Cancer | <1% | [1] |

| Colorectal Cancer | <1% | [1] |

| Glioblastoma | <1% | [1] |

| Melanoma | <1% | [1] |

Detection of NTRK Gene Fusions: Methodologies

Accurate detection of NTRK gene fusions is critical for patient selection. Several methodologies are employed, each with distinct advantages and limitations. An effective diagnostic strategy often involves a screening test followed by a confirmatory molecular assay.[10]

Comparison of Detection Methods

| Method | Analyte | Principle | Advantages | Limitations |

| Immunohistochemistry (IHC) | Protein | Uses pan-TRK antibodies to detect overexpression of TRKA/B/C proteins. | Fast, inexpensive, widely available, good screening tool.[11] | Can detect wild-type TRK expression, leading to false positives; requires molecular confirmation.[12] |

| Fluorescence In Situ Hybridization (FISH) | DNA | Uses fluorescently labeled break-apart probes to detect chromosomal rearrangements at the NTRK gene loci.[9] | High specificity; can detect novel fusion partners.[5] | Requires three separate assays for NTRK1/2/3; may miss intrachromosomal rearrangements; does not identify the fusion partner.[9] |

| Reverse Transcription PCR (RT-PCR) | RNA | Amplifies specific, known fusion transcripts using targeted primers. | Highly sensitive for known fusions; rapid.[4] | Cannot detect novel or unexpected fusion partners; utility is limited by the vast number of potential partners.[4] |

| Next-Generation Sequencing (NGS) | DNA / RNA | High-throughput sequencing to identify genetic alterations. RNA-based NGS is preferred for fusion detection.[13][14] | Can detect known and novel fusion partners simultaneously; highly sensitive and specific; can assess other genomic alterations.[13][15] | Higher cost and complexity; longer turnaround time; requires high-quality nucleic acid.[16] |

Selitrectinib: A Next-Generation TRK Inhibitor

Acquired Resistance to First-Generation Inhibitors

While first-generation TRK inhibitors are highly effective, acquired resistance often develops, limiting long-term benefit. The predominant mechanism of resistance is the acquisition of secondary point mutations within the NTRK kinase domain.[17] The most common are solvent-front mutations (e.g., NTRK1 G595R, NTRK3 G623R), which cause steric hindrance that prevents the binding of first-generation inhibitors to the ATP pocket.[17] Other mechanisms include gatekeeper mutations and activation of bypass signaling pathways (off-target resistance).[9][17]

Mechanism of Action of Selitrectinib

Selitrectinib is an orally available, potent, and highly selective ATP-competitive TRK inhibitor. It was specifically designed with a compact, rigid macrocyclic structure to circumvent the steric clash caused by solvent-front and other resistance mutations.[18] This allows Selitrectinib to bind effectively to both wild-type and mutated TRK kinase domains, thereby re-establishing inhibition of the oncogenic signaling pathway in patients who have progressed on prior TRK inhibitor therapy.[13][19]

Clinical Efficacy and Safety of Selitrectinib

Clinical data for Selitrectinib comes from a Phase I/II trial (NCT03215511) and an expanded access program involving pediatric and adult patients with NTRK fusion-positive cancers who had progressed on a prior TRK inhibitor.[20]

| Efficacy Endpoint | Patient Population | Result | Citation(s) |

| Objective Response Rate (ORR) | All Evaluable Patients (n=31) | 34% | [18][21][22] |

| Objective Response Rate (ORR) | Patients with On-Target Resistance Mutations (n=20) | 45% | [18][20][21][23] |

| Objective Response Rate (ORR) | Patients with Off-Target (Bypass) Resistance (n=3) | 0% | [20] |

Note: Data are based on preliminary reports from conference presentations and may not reflect final trial results.

The safety profile of TRK inhibitors is generally manageable. On-target adverse events related to the role of TRK in the nervous system are common and include dizziness, weight gain, paresthesias, and withdrawal pain upon dose interruption.[2] A detailed safety profile specific to Selitrectinib from the completed Phase I/II trial is pending full publication.

Key Experimental Protocols

Protocol: Pan-TRK Immunohistochemistry (IHC)

This protocol outlines a representative method for screening FFPE tissue for TRK protein overexpression.

-

Sample Preparation: Cut 4-5 µm sections from FFPE tumor blocks and mount on positively charged slides.

-

Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol (B145695) to deionized water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a high pH buffer (e.g., CC1 buffer) for approximately 60-90 minutes.[24]

-

Peroxide Block: Incubate slides with a hydrogen peroxide solution for 5-10 minutes to block endogenous peroxidase activity.[19]

-

Primary Antibody Incubation: Incubate slides with a pre-diluted rabbit monoclonal anti-pan-TRK antibody (e.g., clone EPR17341) for 15-60 minutes at room temperature.[24]

-

Detection: Use a polymer-based detection system (e.g., Ventana iVIEW DAB Detection Kit). This involves incubating with a secondary antibody and a DAB chromogen to produce a brown precipitate at the antigen site.[24]

-

Counterstaining: Lightly counterstain with hematoxylin (B73222) to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate slides through graded ethanol and xylene, and coverslip with permanent mounting medium.

-

Interpretation: A positive result is typically defined as cytoplasmic, membranous, and/or nuclear staining in ≥1% of tumor cells at any intensity.[11]

Protocol: NTRK Break-Apart Fluorescence In Situ Hybridization (FISH)

This protocol describes a method for confirming an NTRK gene rearrangement.

-

Sample Preparation: Use 4-5 µm FFPE sections as described for IHC.

-

Deparaffinization and Pretreatment: Deparaffinize sections and perform protease digestion to permeabilize the tissue.

-

Probe Application: Apply a dual-color break-apart probe specific to the NTRK1, NTRK2, or NTRK3 gene locus.[5]

-

Co-denaturation and Hybridization: Denature the probe and target DNA simultaneously by heating to ~75°C, followed by overnight hybridization at 37°C in a humidified chamber.[4]

-

Post-Hybridization Washes: Perform stringent washes to remove non-specifically bound probes.

-

Counterstaining: Apply DAPI (4',6-diamidino-2-phenylindole) to stain the nuclei.

-

Analysis: Using a fluorescence microscope, score a minimum of 50-100 non-overlapping tumor cell nuclei. A normal, non-rearranged gene will show two fused (or very close) red/green signals. A gene rearrangement is indicated by the separation of the red and green signals ("break-apart"). A positive result is typically called when >15% of nuclei exhibit a break-apart signal pattern.[4]

Protocol: Cell Viability Assay (CellTiter-Glo®)

This protocol details an in vitro method to assess the cytotoxic effect of an inhibitor like Selitrectinib.

-

Cell Seeding: Plate cancer cells (e.g., a cell line known to harbor an NTRK fusion) in an opaque-walled 96-well microplate at a pre-determined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell adherence.[7]

-

Compound Treatment: Prepare serial dilutions of Selitrectinib in culture medium. Add the diluted compound to the appropriate wells. Include vehicle control (e.g., DMSO) wells and no-cell background control wells.[7]

-

Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C and 5% CO₂.[7]

-

Assay Procedure: a. Equilibrate the plate to room temperature for 30 minutes.[6] b. Prepare the CellTiter-Glo® Reagent by reconstituting the substrate with the buffer.[8] c. Add 100 µL of CellTiter-Glo® Reagent to each well.[6] d. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[17] e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]

-

Data Acquisition: Measure luminescence using a plate luminometer.

-

Data Analysis: Subtract background luminescence, normalize the data to the vehicle control (100% viability), and plot cell viability against the log of the inhibitor concentration. Use non-linear regression to calculate the IC₅₀ value.[25]

Conclusion and Future Directions

NTRK gene fusions are established, clinically actionable oncogenic drivers. The success of first-generation TRK inhibitors has paved the way for a tumor-agnostic treatment paradigm. Selitrectinib exemplifies the rational design of next-generation therapies, effectively targeting the primary on-target mechanisms of acquired resistance. Its clinical activity in patients who have progressed on prior TRK inhibitors underscores the importance of sequential targeted therapy. Future research will focus on overcoming resistance to next-generation inhibitors, exploring combination strategies to tackle bypass pathway activation, and further refining diagnostic algorithms to ensure every patient with an NTRK fusion-positive cancer is identified and given access to these transformative therapies.

References

- 1. ascopubs.org [ascopubs.org]

- 2. Characterization of On-Target Adverse Events Caused by TRK Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. All tests | Sonic Genetics [sonicgenetics.com.au]

- 6. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]

- 7. CellTiter-Glo® cell viability assay [bio-protocol.org]

- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 9. NTRK Fusions, from the Diagnostic Algorithm to Innovative Treatment in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solid Tumors Harboring NTRK Fusion | Study 21122 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]

- 11. Immunohistochemistry as a screening tool for NTRK gene fusions: results of a first Belgian ring trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bayer 20810 - A Phase 1/2 Study of the TRK Inhibitor BAY 2731954 in Adult and Pediatric Subjects with Previously Treated NTRK Fusion Cancers. Formerly: LOXO-EXT-17005 - A Phase 1/2 Study of the TRK Inhibitor LOXO-195 in Adult and Pediatric Subjects with Previously Treated NTRK Fusion Cancer | Dana-Farber Cancer Institute [dana-farber.org]

- 13. Cancer | Bayer Global [bayer.com]

- 14. rna-seqblog.com [rna-seqblog.com]

- 15. NTRK Fusion Detection in Cancer [illumina.com]

- 16. 15q25.3 (NTRK3) Break-apart FISH | UCSF Health Center for Clinical Genetics and Genomics [genomics.ucsf.edu]

- 17. OUH - Protocols [ous-research.no]

- 18. jnccn.org [jnccn.org]

- 19. biocare.net [biocare.net]

- 20. Current therapeutic landscape and resistance mechanisms to larotrectinib | Cancer Biology & Medicine [cancerbiomed.org]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Validation and interpretation of Pan-TRK immunohistochemistry: a practical approach and challenges with interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

Unraveling the Cellular Impact of Selitrectinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selitrectinib (formerly LOXO-195) is a next-generation, highly selective, and potent ATP-competitive pan-Tropomyosin Receptor Kinase (TRK) inhibitor. It is specifically designed to address acquired resistance to first-generation TRK inhibitors, a significant challenge in the treatment of cancers harboring Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions. This technical guide provides an in-depth exploration of the cellular pathways affected by Selitrectinib, presenting key preclinical data, detailed experimental methodologies, and visual representations of its mechanism of action.

NTRK gene fusions are oncogenic drivers in a wide array of adult and pediatric solid tumors. These chromosomal rearrangements lead to the expression of chimeric TRK fusion proteins with constitutively active kinase function. This aberrant signaling activates downstream pathways crucial for cell proliferation, survival, and differentiation, namely the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K), and Phospholipase C-gamma (PLC-γ) pathways. Selitrectinib's therapeutic efficacy lies in its ability to potently inhibit both wild-type and mutated TRK kinases, thereby shutting down these oncogenic signaling cascades.

Mechanism of Action: Inhibition of TRK Fusion Proteins

Selitrectinib exerts its anti-tumor activity by binding to the ATP-binding pocket of the TRK kinase domain, preventing the phosphorylation of the TRK protein and subsequent activation of downstream signaling. A key advantage of Selitrectinib is its efficacy against various acquired resistance mutations that can emerge during treatment with first-generation TRK inhibitors.

Core Signaling Pathway Affected by Selitrectinib

The primary cellular pathways impacted by Selitrectinib are those directly downstream of TRK activation.

Quantitative Data Presentation

The following tables summarize the in vitro potency of Selitrectinib against various TRK fusion proteins and acquired resistance mutations, as determined by cell proliferation assays.

Table 1: Selitrectinib (LOXO-195) IC50 Values in Ba/F3 Cell Proliferation Assays

| Cell Line | TRK Fusion/Mutation | Selitrectinib IC50 (nM) | Reference |

| Ba/F3 | LMNA-TRKA | 8.6 | [1] |

| Ba/F3 | LMNA-TRKA G595R | 13.1 | [1] |

| Ba/F3 | LMNA-TRKA G667C | 94.9 | [1] |

| Ba/F3 | LMNA-TRKA F589L | 31.6 | [1] |

| Ba/F3 | LMNA-TRKA G595R/F589L | 531.1 | [1] |

| Ba/F3 | ETV6-TRKB | 1.0 | [1] |

| Ba/F3 | ETV6-TRKB G639R | 28.4 | [1] |

| Ba/F3 | ETV6-TRKC | 1.7 | [1] |

| Ba/F3 | ETV6-TRKC G623R | 24.6 | [1] |

| Ba/F3 | ETV6-TRKC G623E | 49.1 | [1][2] |

| Ba/F3 | ETV6-TRKC F617I | 53 | [1] |

Table 2: Comparative Potency of TRK Inhibitors Against Wild-Type TRK Fusions

| Inhibitor | TRKA Fusion IC50 (nM) | TRKB Fusion IC50 (nM) | TRKC Fusion IC50 (nM) | Reference |

| Larotrectinib | 23.5 | - | 49.4 | [3] |

| Entrectinib | 0.3 | 1.3 | 0.4 | [3] |

| Selitrectinib | 1.8 | - | 3.9 | [3] |

| Repotrectinib | <0.2 | <0.2 | <0.2 | [3] |

Experimental Protocols

Detailed methodologies for key assays used to characterize the cellular effects of Selitrectinib are provided below.

TRK Kinase Inhibition Assay (TR-FRET)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against purified TRK kinases.

Methodology:

-

Compound Preparation: A 10 mM stock solution of Selitrectinib is prepared in DMSO. Serial dilutions are then performed in DMSO, followed by a 3X intermediate dilution in 1X Kinase Buffer.

-

Reagent Preparation: A 3X kinase/antibody mixture and a 3X tracer solution are prepared in 1X Kinase Buffer.

-

Assay Protocol:

-

Add 5 µL of the 3X intermediate compound dilutions to the wells of a 384-well plate.

-

Add 5 µL of the 3X kinase/antibody mixture to each well.

-

Add 5 µL of the 3X tracer solution to each well.

-

Mix the plate gently.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This assay assesses the effect of Selitrectinib on the proliferation and viability of cancer cells harboring NTRK fusions.[4][5]

Methodology:

-

Cell Seeding: Plate cells (e.g., Ba/F3 engineered to express an NTRK fusion) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a range of concentrations of Selitrectinib. Include a vehicle-only control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting cell viability against the logarithm of Selitrectinib concentration.

Western Blotting for Downstream Signaling

This technique is used to assess the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways, providing a direct measure of Selitrectinib's inhibitory effect on TRK signaling.[6][7]

Methodology:

-

Cell Treatment and Lysis:

-

Seed TRK fusion-positive cells and grow to 70-80% confluency.

-

Treat the cells with various concentrations of Selitrectinib for a specified time (e.g., 2-24 hours). Include a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with a chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify band intensities to determine the relative levels of protein phosphorylation.

-

Conclusion

Selitrectinib is a potent, next-generation TRK inhibitor that effectively targets both wild-type and mutant TRK fusion proteins, which are key oncogenic drivers in a variety of cancers. By inhibiting the constitutive kinase activity of these fusion proteins, Selitrectinib blocks downstream signaling through the MAPK, PI3K, and PLC-γ pathways, ultimately leading to the inhibition of tumor cell proliferation and survival. The quantitative data and experimental protocols presented in this guide provide a comprehensive overview of the cellular mechanisms of action of Selitrectinib and serve as a valuable resource for researchers and clinicians in the field of oncology and drug development. Further investigation into the clinical efficacy and resistance mechanisms of Selitrectinib will continue to refine its therapeutic application and improve outcomes for patients with NTRK fusion-positive cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms of targeted therapy resistance in a pediatric glioma driven by ETV6-NTRK3 fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion Proteins and Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Selitrectinib: A Deep Dive into its Target Profile and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selitrectinib, also known as LOXO-195 or BAY 2731954, is a highly potent and selective next-generation inhibitor of Tropomyosin Receptor Kinases (TRK).[1][2] It was specifically designed to address acquired resistance to first-generation TRK inhibitors like larotrectinib (B560067) and entrectinib.[2][3] This technical guide provides an in-depth analysis of Selitrectinib's target profile, selectivity, and the experimental methodologies used for its characterization.

Target Profile and Potency

Selitrectinib demonstrates potent inhibitory activity against all three TRK isoforms (TRKA, TRKB, and TRKC) and maintains this potency against various acquired resistance mutations that can emerge during treatment with first-generation TRK inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity of Selitrectinib

| Target Kinase | IC50 (nM) |

| Wild-Type TRKA | 0.6[1] |

| Wild-Type TRKC | <2.5[2] |

| TRKA G595R | 2.0[1] |

| TRKC G623R | 2.3[1] |

| TRKA G667C | 9.8[1] |

As shown in Table 1, Selitrectinib exhibits low nanomolar to sub-nanomolar potency against wild-type TRKA and TRKC.[1][2] Importantly, it retains potent activity against key resistance mutations, including the "solvent front" mutation TRKA G595R and the "xDFG" substitution TRKA G667C.[1]

Selectivity Profile

A critical attribute of an effective targeted therapy is its selectivity, which minimizes off-target effects and enhances the therapeutic window. Selitrectinib has demonstrated a high degree of selectivity for TRK kinases.

In a broad kinase panel screen, Selitrectinib was tested at a concentration of 1 µM, which is approximately 1,667 times higher than its IC50 for wild-type TRKA.[1] The results showed that Selitrectinib is over 1,000-fold more selective for TRK kinases compared to 98% of the 228 non-TRK kinases tested.[1] This high selectivity underscores its designed mechanism of action, focusing on the intended TRK targets.

Cellular Activity

The potent enzymatic activity of Selitrectinib translates into effective inhibition of proliferation in cancer cell lines driven by TRK fusions.

Table 2: Anti-proliferative Activity of Selitrectinib in TRK Fusion-Positive Cell Lines

| Cell Line | Cancer Type | TRK Fusion | IC50 (nM) |

| KM12 | Colorectal Cancer | TPM3-NTRK1 | ≤ 5[1] |

| CUTO-3 | Lung Adenocarcinoma | MPRIP-NTRK1 | ≤ 5[1] |

| MO-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | ≤ 5[1] |

As detailed in Table 2, Selitrectinib potently inhibits the growth of various cancer cell lines harboring different TRK fusions, with IC50 values in the low nanomolar range.[1] In contrast, the growth of 84 cell lines without TRK fusions was not inhibited by Selitrectinib at concentrations up to 10 µM.[1]

In Vivo Efficacy

The anti-tumor activity of Selitrectinib has been demonstrated in preclinical xenograft models. In mouse models implanted with NIH 3T3 cells engineered to express ΔTRKA, ΔTRKA G595R, or ΔTRKA G667C, as well as a TPM3-NTRK1 fusion-positive KM12 colorectal cancer cell line, orally administered Selitrectinib led to significant inhibition of tumor growth.[1] Furthermore, it was effective in reducing the phosphorylation of TRKA in these tumor models.[1]

Mechanism of Action and Signaling Pathway

NTRK gene fusions lead to the expression of chimeric TRK proteins that are constitutively active, driving downstream signaling pathways independent of neurotrophin ligands. These pathways, primarily the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways, are crucial for cell proliferation, survival, and differentiation. Selitrectinib exerts its anti-cancer effect by binding to the ATP-binding pocket of the TRK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of these downstream signaling cascades.

Caption: TRK signaling pathway and the inhibitory action of Selitrectinib.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments used to characterize Selitrectinib.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is used to determine the biochemical potency (IC50) of an inhibitor against a purified kinase.

Caption: Workflow for a TRK kinase inhibition assay.

Protocol:

-

Compound Preparation: A 10-point 3-fold serial dilution of Selitrectinib is prepared in DMSO.

-

Reagent Preparation: The purified TRK kinase (wild-type or mutant), LanthaScreen™ Eu-anti-tag antibody, and a fluorescent kinase tracer are prepared in a kinase buffer.

-

Assay Reaction: In a 384-well plate, the Selitrectinib dilutions, the kinase/antibody mixture, and the tracer solution are added.

-

Incubation: The plate is incubated at room temperature for 60 minutes to allow for binding equilibrium.

-

Detection: The plate is read on a time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader. The FRET signal is proportional to the amount of tracer bound to the kinase.

-

Data Analysis: The emission ratio is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (CCK-8 Assay)

This assay measures the anti-proliferative effect of an inhibitor on cancer cell lines.

Caption: Workflow for a cell proliferation assay.

Protocol:

-

Cell Seeding: TRK fusion-positive cells (e.g., KM12) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with a serial dilution of Selitrectinib or a vehicle control (DMSO).

-

Incubation: The plates are incubated for 72 hours.

-